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molecular formula C10H17NO2 B8427808 tert-butyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate

tert-butyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No. B8427808
M. Wt: 183.25 g/mol
InChI Key: QAZAYTNAVAVZNS-XCBNKYQSSA-N
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Patent
US04954158

Procedure details

Compound (5) was dissolved in ethyl acetate (300 ml) and the solution was flushed with argon. Palladium-on-carbon (5%, 3 g) was added and hydrogen was bubbled into the stirred suspension until no starting material remained (2 hours as indicated by TLC). The flask was then flushed with nitrogen and the catalyst was removed by filtration. The catalyst was washed with methanol (3×100 ml) and the combined filtrates were concentrated. The residue was then distilled with a Kuglerohr apparatus at reduced pressure to give 6.6 g (85%) of compound (6) as a light yellow oil: bp=90°-120° C./0.8 mm; 1H NMR (C6D6): δ2.83 (m, 1H), 2.32 (m, 1H), 2.10 (br s, 1H), 1.76 (m, 1H), 1.3-1.65 (m, 3H), 1.36 (s, 9H), 0.85 (t, J=6 Hz) ppm. 13NMR (C6D6) δ172.2 (C=O), 80.1 (quat), 50.1 (quat), 44.3 (CH2), 28.1 (CH2), 27.7 (CH), 16.7 (CH2) ppm.
Name
Compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:15][CH2:14][CH:13]2[CH2:16][C:12]12[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])(OCC1C=CC=CC=1)=O>C(OCC)(=O)C>[NH:11]1[CH2:15][CH2:14][CH:13]2[CH2:16][C:12]12[C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]

Inputs

Step One
Name
Compound ( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C2(C(CC1)C2)C(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was flushed with argon
ADDITION
Type
ADDITION
Details
Palladium-on-carbon (5%, 3 g) was added
CUSTOM
Type
CUSTOM
Details
hydrogen was bubbled into the stirred suspension until no starting material
CUSTOM
Type
CUSTOM
Details
(2 hours as indicated by TLC)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The flask was then flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
WASH
Type
WASH
Details
The catalyst was washed with methanol (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled with a Kuglerohr apparatus at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C2(C(CC1)C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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